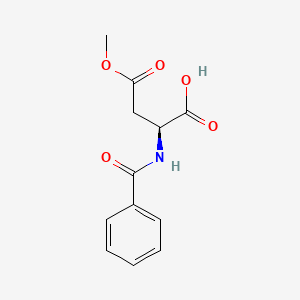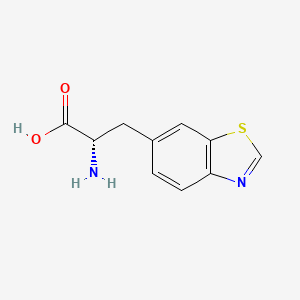
MOUSE IL-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mouse IL-4 (Interleukin-4) is a pleiotropic cytokine that regulates diverse T and B cell responses including cell proliferation, survival, and gene expression . It is produced by mast cells, T cells, and bone marrow stromal cells . IL-4 regulates the differentiation of naive CD4+ T cells into helper Th2 cells, characterized by their cytokine-secretion profile . It is a 13.5 kDa globular protein containing 121 amino acid residues .
Synthesis Analysis
IL-4 is synthesized with a 24 aa signal sequence . It is produced mainly by activated Th2 cells and, to a lesser extent, by Th1 cells . The production of IL-4 by Th2 cells forms a positive feedback loop .Molecular Structure Analysis
IL-4 is stabilized by three disulphide bonds forming a compact globular protein structure . It contains a four alpha-helix bundle with a left-handed twist, which dominates half of the protein structure . It also has two overhand connections and falls into a 2-stranded anti-parallel beta sheet .Chemical Reactions Analysis
IL-4 induces differentiation of naive helper T cells (Th0 cells) to Th2 cells . Upon activation by IL-4, Th2 cells subsequently produce additional IL-4 in a positive feedback loop . IL-4 is produced primarily by mast cells, Th2 cells, eosinophils, and basophils .Physical And Chemical Properties Analysis
This compound is a recombinant protein optimized for use in cell culture, differentiation studies, and functional assays . It is a 13.5 kDa globular protein containing 120 amino acid residues .Mechanism of Action
Future Directions
IL-4 has growing clinical importance, as therapeutic approaches targeting the cytokine and its signal transduction are becoming a part of the clinical practice in treating allergic diseases . A better understanding of the regulation of basophil survival will help to define promising targets and consequently treatment strategies in basophil-driven diseases .
properties
CAS RN |
102619-80-7 |
|---|---|
Molecular Formula |
C11H17N5O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




